2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with a fluorothiophene moiety and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Fluorothiophene Moiety: The fluorothiophene group can be introduced via a nucleophilic substitution reaction where a thiophene derivative is reacted with a fluorinating agent.
Attachment of the Ethanol Group: The ethanol group can be attached through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
Scientific Research Applications
2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1H-pyrazol-1-yl)ethanol
- 2-(5-Chloro-3-methyl-1H-pyrazol-1-yl)-1-phenylethanone
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
The presence of the fluorothiophene moiety in 2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol distinguishes it from other similar compounds. This moiety imparts unique electronic properties and potential biological activities that are not observed in its analogs .
Properties
Molecular Formula |
C10H12FN3OS |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-[3-[(5-fluorothiophen-2-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H12FN3OS/c11-9-2-1-8(16-9)7-12-10-3-4-14(13-10)5-6-15/h1-4,15H,5-7H2,(H,12,13) |
InChI Key |
DQOITXGYAXSKDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1NCC2=CC=C(S2)F)CCO |
Origin of Product |
United States |
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